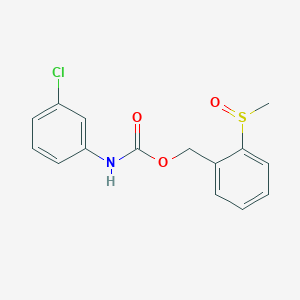

2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

(2-methylsulfinylphenyl)methyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-21(19)14-8-3-2-5-11(14)10-20-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILSRMMRWNCGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1COC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfinyl)benzyl alcohol with 3-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Step 2: Carbamate Formation

-

Reagents : 3-Chloroaniline reacts with 2-(methylsulfinyl)benzyl chloroformate in the presence of a base (e.g., triethylamine) .

-

Conditions :

Sulfinyl Group (S=O)

The methylsulfinyl moiety participates in redox reactions:

-

Reduction :

-

Oxidation :

Carbamate Group

-

Hydrolysis :

-

Transcarbamoylation :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming sulfoxide-linked byproducts .

-

Photolytic Degradation : UV irradiation (254 nm) in acetonitrile leads to sulfinyl radical intermediates, detected via ESR .

Rhodium-Catalyzed Functionalization

Comparative Reactivity Data

| Reaction Type | Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Carbamate hydrolysis (acid) | 6M HCl, reflux, 4h | 92 | 3-Chloroaniline |

| Sulfinyl reduction | LiAlH₄, THF, 0°C → 25°C, 2h | 88 | 2-(Methylthio)benzyl alcohol |

| Rh-catalyzed arylation | [Rh(cod)Cl]₂, PhB(OH)₂, 80°C, 12h | 75 | Biaryl sulfoximine |

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate serves as a valuable reagent. Its applications include:

- Building Block for Complex Molecules: It is utilized in the synthesis of more complex organic compounds.

- Reagent in Organic Synthesis: It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions, enhancing its utility in synthetic pathways.

Biology

The compound has been investigated for its biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Anticancer Activity: Research indicates potential anticancer properties, with certain derivatives showing selective toxicity towards cancer cell lines. One study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells.

Medicine

In medicinal chemistry, the therapeutic potential of this compound is being explored:

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Therapeutic Effects: Preliminary investigations suggest that it may have beneficial effects on various diseases due to its interaction with specific molecular targets.

Industry

In industrial applications, this compound is being utilized for:

- Development of New Materials: Its unique chemical properties allow for the creation of innovative materials and chemical processes that can enhance product performance in various sectors.

Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound. The results highlighted the importance of the sulfonamide group in enhancing antimicrobial activity compared to non-sulfonamide counterparts.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Mechanism

Research into the anticancer mechanisms revealed that treatment with this compound led to increased caspase activity, indicating apoptosis induction in cancer cells. This suggests a potential pathway for therapeutic intervention.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Mechanism of Action

The mechanism of action of 2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A. But-3-yn-2-yl N-(3-Chlorophenyl)carbamate (CAS: 1967-16-4)

- Structure : Replaces the methylsulfinylbenzyl group with a butynyl (propargyl) chain.

- Enzymatic hydrolysis by Pseudomonas spp. is likely due to shared carbamate linkage susceptibility .

B. tert-Butyl N-(2-{[(3-Chlorophenyl)methyl]amino}ethyl)carbamate

- Structure: Incorporates a tert-butyl group and an ethylamino spacer.

- Properties: The bulky tert-butyl group may reduce enzymatic degradation rates, while the ethylamino linker introduces basicity, affecting solubility and bioavailability .

C. Methyl (3-Hydroxyphenyl)-carbamate (CAS: 13683-89-1)

- Structure : Substitutes the 3-chlorophenyl group with a 3-hydroxyphenyl moiety.

Enzymatic Hydrolysis and Environmental Fate

Carbamate hydrolases from Arthrobacter oxydans and Pseudomonas spp. exhibit broad substrate specificity, cleaving carbamate, ester, and amide bonds. Key findings:

- Phenmedipham (CIPC) : A phenylcarbamate herbicide hydrolyzed by Pseudomonas alcaligenes via esterase activity. The methylsulfinyl group in the target compound may sterically hinder enzyme access compared to CIPC’s isopropyl chain .

- Hydrolysis Rates : Compounds with electron-withdrawing groups (e.g., 3-chlorophenyl) show slower degradation than hydroxylated analogues, as observed in Methyl (3-hydroxyphenyl)-carbamate .

Data Table: Key Properties of Selected Carbamates

| Compound Name | Substituents | Molecular Weight | CAS Number | Key Properties |

|---|---|---|---|---|

| 2-(Methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate | Methylsulfinylbenzyl, 3-Cl-Ph | ~309.8 (est.) | Not Available | High polarity, moderate stability |

| But-3-yn-2-yl N-(3-chlorophenyl)carbamate | Propargyl, 3-Cl-Ph | ~227.7 | 1967-16-4 | Hydrophobic, susceptible to hydrolysis |

| Methyl (3-hydroxyphenyl)-carbamate | Methyl, 3-OH-Ph | ~167.1 | 13683-89-1 | Water-soluble, pH-sensitive |

| tert-Butyl N-(2-{[(3-chlorophenyl)methyl]amino}ethyl)carbamate | tert-Butyl, ethylamino, 3-Cl-Ph | ~312.8 | Not Available | Bulky, reduced enzymatic degradation |

Biological Activity

2-(Methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate, also known by its CAS number 339015-19-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of the available research findings.

Chemical Structure and Properties

The compound consists of a benzyl group substituted with a methylsulfinyl group and a carbamate moiety attached to a chlorophenyl group. Its molecular formula is , and it exhibits unique structural features that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the phenyl ring can enhance potency against various bacterial strains. This suggests that the chlorophenyl moiety may play a crucial role in antimicrobial efficacy .

Anticancer Activity

Several studies have investigated the anticancer potential of carbamate derivatives. For example, compounds with similar structural frameworks have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways, leading to apoptosis in cancer cells. Notably, compounds exhibiting electron-withdrawing groups, such as chlorines or sulfoxides, tend to enhance cytotoxicity .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other carbamate derivatives.

- Cellular Interaction : The presence of the methylsulfinyl group can facilitate interactions with cellular targets, influencing signal transduction pathways and ultimately leading to cell death in cancerous cells .

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) below 10 μM against Gram-positive and Gram-negative bacteria. This highlights its potential as an effective antimicrobial agent .

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects on A-431 (human epidermoid carcinoma) cells revealed that modifications in the substituents on the phenyl ring significantly affected IC50 values, indicating a strong correlation between structure and activity .

Data Tables

Q & A

Basic Question: What are the standard synthetic routes for 2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate?

Answer:

A common approach involves the reaction of 2-(methylsulfinyl)benzyl chloride with 3-chlorophenyl isocyanate under anhydrous conditions, typically in a polar aprotic solvent like dichloromethane or tetrahydrofuran. The reaction is monitored via TLC, and purification is achieved using column chromatography. Alternative methods may employ carbamate coupling agents (e.g., carbonyldiimidazole) to activate intermediates . Characterization is performed via - and -NMR, mass spectrometry, and UV spectroscopy to confirm structural integrity .

Basic Question: How can researchers validate the purity and structural identity of this compound?

Answer:

Purity is assessed using HPLC with UV detection (e.g., reverse-phase C18 columns, acetonitrile/water mobile phase). Structural validation combines - and -NMR to confirm functional groups (e.g., sulfoxide, carbamate) and substituent positions. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For advanced confirmation, single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated in analogous carbamate derivatives .

Intermediate Question: What mechanisms underlie the bioactivity of this carbamate as a herbicide?

Answer:

Carbamates typically inhibit acetylcholinesterase (AChE) in pests or disrupt microtubule assembly in plants. For 2-(methylsulfinyl)benzyl derivatives, the sulfoxide group enhances solubility and membrane permeability, while the 3-chlorophenyl moiety may interact with hydrophobic enzyme pockets. Computational docking studies (e.g., AutoDock Vina) can model binding affinities to AChE or tubulin, predicting competitive inhibition patterns .

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities in synthesized batches. To address this:

- Reproducibility: Standardize synthesis and purification protocols (e.g., HPLC purity >98%).

- Assay Optimization: Use in vitro enzymatic assays (e.g., AChE inhibition) under controlled buffer systems.

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced Question: What computational strategies predict the environmental fate of this compound?

Answer:

Density Functional Theory (DFT) calculates hydrolysis rates, while molecular dynamics (MD) simulations model soil adsorption. Key parameters include logP (lipophilicity) and half-life in aqueous media. Metabolite prediction tools (e.g., Meteor Nexus) identify degradation products, such as sulfone derivatives or chlorophenolic fragments, which can be validated via LC-MS/MS .

Advanced Question: How does stereochemistry at the sulfoxide group affect biological activity?

Answer:

The sulfoxide’s chiral center can drastically alter binding kinetics. Enantiomeric resolution via chiral HPLC or enzymatic methods is critical. For example, (R)-sulfoxide may exhibit higher AChE inhibition than (S)-sulfoxide due to steric complementarity. Comparative activity assays paired with molecular docking (e.g., AutoDock Vina) validate stereochemical contributions .

Methodological Question: What analytical techniques quantify trace impurities in synthesized batches?

Answer:

- LC-MS/MS: Detects sub-ppm impurities (e.g., unreacted 3-chloroaniline).

- GC-FID: Monitors volatile byproducts (e.g., methylsulfinyl chloride).

- ICP-OES: Quantifies heavy metal residues (e.g., Pd from coupling reactions). Calibration curves and spike-recovery experiments ensure accuracy .

Advanced Question: How can researchers optimize the compound’s stability during storage?

Answer:

Stability studies under ICH guidelines (25°C/60% RH) identify degradation pathways. For carbamates:

- Light Sensitivity: Store in amber vials with desiccants (e.g., silica gel).

- Thermal Degradation: Use DSC/TGA to determine decomposition thresholds.

- Hydrolysis Prevention: Lyophilize and store under inert gas (e.g., argon) .

Advanced Question: What structural analogs of this compound have been explored for SAR studies?

Answer:

Key analogs include:

- Sulfone derivatives (replacing sulfinyl with sulfone for enhanced oxidative stability).

- Halogen-substituted phenyl groups (e.g., 2,4-dichloro for increased herbicidal potency).

- Alkyl chain modifications (e.g., ethylsulfinyl vs. methylsulfinyl for steric tuning).

SAR data are typically generated via in vitro bioassays and molecular docking .

Advanced Question: How can crystallographic data resolve polymorphic ambiguities?

Answer:

Synchrotron X-ray powder diffraction (XRPD) identifies polymorphs, while single-crystal XRD determines unit cell parameters and hydrogen-bonding networks. For example, differences in crystal packing (e.g., π-π stacking of chlorophenyl groups) impact solubility and bioavailability. Rietveld refinement quantifies phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.